1-(4-Bromophenyl)-N-methylpropan-1-amine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEDWIJMOODFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586096 | |
| Record name | 1-(4-Bromophenyl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912906-92-4 | |
| Record name | 1-(4-Bromophenyl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biotransformation of 1 4 Bromophenyl N Methylpropan 1 Amine
Phase I Biotransformation Mechanismsdrughunter.comclinpgx.org
Phase I metabolism for 1-(4-Bromophenyl)-N-methylpropan-1-amine primarily involves oxidative reactions that modify its structure, preparing it for subsequent conjugation or excretion. drughunter.com These reactions are predominantly catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenases (FMOs). nih.govnih.gov
Oxidative N-dealkylation is a principal metabolic route for secondary amines. neu.edu.tr In this pathway, the N-methyl group of this compound is enzymatically removed. The reaction is initiated by the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield the primary amine metabolite, 1-(4-bromophenyl)propan-1-amine, and formaldehyde.
This process is primarily mediated by Cytochrome P450 enzymes. nih.gov The N-dealkylation significantly alters the compound's properties, converting the secondary amine into a primary amine, which can then undergo further metabolism, such as oxidative deamination or direct conjugation in Phase II.
Aromatic hydroxylation is another critical Phase I pathway, involving the introduction of a hydroxyl (-OH) group onto the bromophenyl ring of the molecule. drughunter.com This reaction, also catalyzed by CYP enzymes, increases the polarity of the compound. The position of hydroxylation can vary, leading to different phenolic metabolites. For instance, hydroxylation could occur at positions ortho or meta to the bromine atom. These newly formed hydroxyl groups serve as active sites for Phase II conjugation reactions, particularly glucuronidation. drughunter.com
The Cytochrome P450 superfamily is a key group of enzymes responsible for Phase I metabolism. nih.govnih.gov For compounds with a phenethylamine (B48288) backbone, the CYP2D6 isoform is of particular importance. nih.govwikipedia.org
CYP2D6: This enzyme is highly involved in the metabolism of approximately 25% of clinically used drugs, catalyzing reactions such as hydroxylation, demethylation, and dealkylation. clinpgx.orgwikipedia.org Given the structure of this compound, CYP2D6 is the likely primary catalyst for both its N-dealkylation and aromatic hydroxylation. The gene encoding CYP2D6 is highly polymorphic, leading to significant variations in enzyme activity among individuals. nih.govnih.gov This genetic variability results in distinct metabolizer phenotypes:
Poor Metabolizers (PMs): Possess no functional CYP2D6 alleles.
Intermediate Metabolizers (IMs): Have decreased enzyme activity.
Normal Metabolizers (NMs): Exhibit normal enzyme function.
Ultrarapid Metabolizers (UMs): Have increased enzyme activity, often due to gene duplication. nih.gov
Table 1: Key CYP Isoforms in Amine Metabolism
| Enzyme | Primary Metabolic Reaction(s) | Genetic Polymorphism |
| CYP2D6 | N-dealkylation, Aromatic Hydroxylation | High; results in PM, IM, NM, and UM phenotypes. nih.govnih.gov |
| CYP3A4 | General Oxidation | Present, but with less pronounced phenotypic variation than CYP2D6. |
While CYPs are responsible for N-dealkylation, the Flavin-Containing Monooxygenase (FMO) system provides an alternative pathway for the metabolism of nitrogen-containing compounds. nih.govturkjps.org FMOs catalyze the N-oxygenation of soft-nucleophilic heteroatoms, such as the nitrogen in secondary amines. nih.gov
For this compound, FMOs would likely catalyze the addition of an oxygen atom directly to the nitrogen, forming the corresponding N-oxide metabolite, N-[1-(4-bromophenyl)propyl]-N-methylamine N-oxide. This reaction differs from CYP-mediated metabolism as it does not involve cleavage of the N-methyl group. ucl.ac.uk FMOs are generally non-inducible and are less affected by the chemical inhibitors that impact CYP enzymes, offering a distinct and parallel route for metabolism. nih.govturkjps.org FMO3 is the most important isoform in the adult human liver. turkjps.org
Table 2: Overview of Phase I Metabolic Pathways
| Pathway | Enzyme Family | Resulting Metabolite(s) |
| Oxidative N-Dealkylation | Cytochrome P450 (CYP) | 1-(4-bromophenyl)propan-1-amine |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of the parent compound |
| N-Oxidation | Flavin-Containing Monooxygenases (FMO) | N-[1-(4-bromophenyl)propyl]-N-methylamine N-oxide |
Phase II Conjugation Reactionsclinpgx.org
Following Phase I reactions, the modified metabolites, which are now more polar, undergo Phase II conjugation. drughunter.com These reactions involve the addition of endogenous, water-soluble molecules, which further increases their hydrophilicity and facilitates their elimination from the body via urine or bile. upol.cz
Glucuronidation is a major Phase II pathway for metabolites containing hydroxyl groups. drughunter.comupol.cz The phenolic metabolites produced during the aromatic hydroxylation of this compound are prime substrates for this reaction.
The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govdrughunter.com These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite, forming an O-glucuronide conjugate. helsinki.fi This conjugation dramatically increases the water solubility of the metabolite, making it readily excretable by the kidneys. While N-glucuronidation of the amine group itself is possible, the glucuronidation of hydroxylated metabolites is a more common and efficient detoxification and elimination pathway. helsinki.finih.gov
Sulfation Pathways for Amine Metabolites
Sulfation is a crucial phase II metabolic reaction that increases the water solubility of xenobiotics and their metabolites, facilitating their excretion. This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on the substrate.
For amine metabolites of substituted amphetamines, both N-sulfation and O-sulfation (of hydroxylated metabolites) are possible pathways. Studies on various amphetamine-type stimulants have indicated that after phase I metabolism, which often involves hydroxylation, the resulting hydroxylated metabolites can undergo conjugation reactions, including sulfation. nih.gov For instance, in the metabolism of 4-methyl-amphetamine, glucuronidation and/or sulfation of hydroxy and carboxy groups were identified as main metabolic pathways. nih.gov Given the structural similarities, it is plausible that hydroxylated metabolites of this compound would also be substrates for sulfotransferases, leading to the formation of sulfate (B86663) conjugates.
The general scheme for the sulfation of a hydroxylated amine metabolite is presented below:
| Precursor Metabolite | Enzyme | Resulting Metabolite |
| Hydroxylated Amine | Sulfotransferase (SULT) | O-Sulfate Conjugate |
| Primary/Secondary Amine | Sulfotransferase (SULT) | N-Sulfate Conjugate (Sulfamate) |
This interactive table illustrates the general sulfation pathways applicable to amine metabolites.
Identification of Specific Metabolites in In Vitro Biotransformation Systems (e.g., Human Liver Microsomes)
In vitro biotransformation systems, particularly human liver microsomes, are indispensable tools for elucidating the metabolic pathways of new chemical entities. nih.gov These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism. nih.gov
While no studies utilizing human liver microsomes for the specific metabolism of this compound have been published, research on its close analog, para-bromomethamphetamine (p-BMA), in rats provides significant insights. In the case of p-BMA, the presence of a bromine atom at the para-position of the phenyl ring blocks the typical primary metabolic pathway for amphetamines, which is p-hydroxylation. nih.gov Consequently, secondary metabolic routes become predominant. nih.gov
Studies on p-BMA have demonstrated that N-demethylation is a vigorous metabolic step, both in vivo and in vitro. nih.gov This is followed by oxidative deamination of the resulting primary amine. The identified metabolites of p-BMA in rat urine are detailed in the table below. nih.gov It is highly probable that this compound would undergo a similar metabolic cascade, initiated by N-demethylation.
| Metabolite Number | Metabolite Name | Metabolic Pathway |
| 1 | p-Bromoamphetamine | N-Demethylation |
| 2 | p-Bromo-phenylacetone | Oxidative Deamination |
| 3 | p-Bromo-phenylpropanol | Reduction of Ketone |
| 4 | p-Bromo-benzoic acid | Side-chain Oxidation |
| 5 | p-Bromo-hippuric acid | Glycine Conjugation |
This interactive table summarizes the metabolites of the structurally similar compound, para-bromomethamphetamine, identified in in vivo studies. nih.gov
Comparative Metabolic Studies with Structurally Related Amine Compounds
Comparative metabolic studies are essential for understanding species differences in drug metabolism and for extrapolating animal data to humans. The metabolism of amphetamines and their derivatives can vary significantly across different species. However, studies have shown that primate species, such as the rhesus monkey, often metabolize these drugs in a manner more similar to humans compared to non-primate species like rats. nih.gov
The metabolism of amphetamine itself primarily involves two main oxidative pathways: oxidative deamination and hydroxylation, with the latter being catalyzed mainly by the CYP2D6 enzyme. researchgate.net The presence of substituents on the phenyl ring or the alkyl chain can significantly alter these pathways.
For halogenated amphetamines, the position and nature of the halogen atom are critical. As observed with para-bromomethamphetamine, the bromine at the para position prevents hydroxylation at that site, diverting the metabolism towards N-dealkylation and side-chain degradation. nih.gov This contrasts with unsubstituted amphetamine, where p-hydroxylation is a major route. researchgate.net Comparative studies on 4-chloro-, 4-bromo-, and 4-fluoroamphetamine in rats have also highlighted differences in their effects on brain serotonin (B10506) metabolism, which are likely linked to their metabolic fates.
A comparison of metabolic pathways for different substituted amphetamines is outlined below:
| Compound | Primary Metabolic Pathways | Key Enzymes (if known) |
| Amphetamine | Aromatic hydroxylation, Oxidative deamination | CYP2D6 |
| para-Bromomethamphetamine | N-demethylation, Oxidative deamination, Side-chain oxidation | Not specified |
| 4-Methyl-amphetamine | Aromatic hydroxylation, Phenylmethyl group hydroxylation and oxidation, Side-chain hydroxylation, Glucuronidation/Sulfation | CYP2D6 (for aromatic hydroxylation) |
This interactive table provides a comparative overview of the metabolic pathways for amphetamine and some of its para-substituted analogs.
Advanced Analytical Methodologies for the Characterization and Detection of 1 4 Bromophenyl N Methylpropan 1 Amine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating 1-(4-Bromophenyl)-N-methylpropan-1-amine from interfering substances and for its precise quantification. The choice between gas and liquid chromatography is typically dictated by the sample matrix and the required sensitivity.
Gas Chromatography–Mass Spectrometry (GC–MS) for Volatile Derivativesjfda-online.comresearchgate.net
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary and secondary amines like this compound often exhibit poor chromatographic behavior, including peak tailing, due to the polar nature of the amine group. jfda-online.com To overcome these issues and enhance volatility, derivatization is a commonly employed strategy. nih.goviu.edu
Acylation, the reaction with an acylating agent, is a widely used derivatization procedure for primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the secondary amine group of this compound to form a stable, volatile trifluoroacetyl derivative. iu.edu This process not only improves chromatographic performance but can also lead to more characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation. jfda-online.com
The electron ionization (EI) mass spectrum of the derivatized compound is expected to show characteristic fragmentation. A primary fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the trifluoroacetyl derivative of this compound, this would result in the formation of specific, stable fragment ions that are indicative of the original structure. For instance, cleavage of the bond between the benzylic carbon and the ethyl group would yield a significant ion. The presence of the bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool for identification. researchgate.net
Table 1: Predicted GC-MS Data for Trifluoroacetylated this compound
| Parameter | Predicted Value/Characteristic |
|---|---|
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Ionization Mode | Electron Ionization (EI) |
| Key Fragmentation Pathway | Alpha-cleavage |
| Characteristic Fragments | Ions showing the loss of an ethyl radical; Bromine-containing fragments |
Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) for Complex Matrices
For the analysis of this compound in complex biological matrices such as blood, urine, or oral fluid, Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) is the method of choice due to its high selectivity and sensitivity. sciex.com This technique does not typically require derivatization, allowing for simpler sample preparation. nih.gov
Separation is commonly achieved using a reversed-phase C18 column with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to promote protonation of the analyte. nih.gov
Detection by tandem mass spectrometry, particularly using electrospray ionization (ESI) in positive mode, provides excellent results. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented in the collision cell to produce characteristic product ions. This process significantly enhances selectivity by filtering out background noise. sciex.com The fragmentation of the protonated molecule would likely involve the cleavage of the benzylic C-N bond and loss of the side chain, providing specific transitions for quantification and confirmation. nih.gov
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Chromatographic Column | Reversed-phase C18 |
| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion | [M+H]⁺ |
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. For this compound, a combination of NMR, IR, and high-resolution mass spectrometry provides a complete picture of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, the aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the range of δ 7.0-7.6 ppm, characteristic of an AA'BB' system. The proton on the carbon adjacent to the nitrogen (the methine proton) would likely appear as a multiplet. The N-methyl group would produce a singlet, while the ethyl group would show a multiplet for the methylene (B1212753) (–CH₂–) protons and a triplet for the terminal methyl (–CH₃) protons. chemicalbook.com
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would appear in the δ 120-145 ppm region, with the carbon atom bonded to the bromine (ipso-carbon) being significantly influenced by the halogen. The aliphatic carbons would resonate at higher field (lower ppm values), with the methine carbon bonded to nitrogen appearing around δ 50-60 ppm, and the other aliphatic carbons at even lower chemical shifts. docbrown.info
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |
|---|---|---|---|---|
| Aromatic CH | ~7.5 | Doublet | Aromatic C-Br | ~121 |
| Aromatic CH | ~7.2 | Doublet | Aromatic CH | ~128-132 |
| Aliphatic CH-N | ~3.5 | Multiplet | Aromatic C-C(N) | ~142 |
| N-CH₃ | ~2.4 | Singlet | Aliphatic CH-N | ~55-65 |
| Aliphatic CH₂ | ~1.7 | Multiplet | N-CH₃ | ~30-40 |
| Aliphatic CH₃ | ~0.9 | Triplet | Aliphatic CH₂ | ~20-30 |
Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
The key absorptions would include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic side chain (below 3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. A weak absorption band for the N-H stretch of the secondary amine may be observed around 3300-3500 cm⁻¹, although it can be broad or absent. The C-N bond stretching vibration is expected in the 1250-1020 cm⁻¹ range. Finally, a strong absorption corresponding to the C-Br stretch would be present at lower wavenumbers, typically in the 600-500 cm⁻¹ range. researchgate.netnist.gov
Table 4: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 (weak) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1250 - 1020 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationlongdom.org
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. nih.gov
For this compound (C₁₀H₁₄BrN), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. The presence of bromine is definitively confirmed by the isotopic pattern, with two major peaks for the [M+H]⁺ ion corresponding to the ⁷⁹Br and ⁸¹Br isotopes, which have a near 1:1 natural abundance. nist.gov The mass difference between these isotopic peaks is approximately 1.998 Da. HRMS can resolve and accurately measure the mass of both isotopic peaks, further solidifying the identification.
Table 5: HRMS Data for the Protonated Molecule [M+H]⁺ of this compound
| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [C₁₀H₁₅⁷⁹BrN]⁺ | ⁷⁹Br | 228.0437 |
Derivatization Strategies for Enhanced Analytical Performance and Structural Confirmation
Common derivatization strategies applicable to phenethylamines involve acylation, silylation, and the formation of carbamates. researchgate.net
Acylation: This is one of the most widely used methods for derivatizing primary and secondary amines. researchgate.net It involves the introduction of an acyl group, which increases the molecule's volatility and stability. researchgate.net Fluorinated anhydrides are frequently used as acylating agents because the resulting fluoroacyl derivatives are highly volatile and exhibit excellent sensitivity, especially with electron capture detection (ECD) and mass spectrometry. jfda-online.com
Key acylating reagents include:
Trifluoroacetic anhydride (TFAA): Reacts with amines to form trifluoroacetyl derivatives. This method has been successfully used for the analysis of amphetamine and its analogues. iu.edu
Pentafluoropropionic anhydride (PFPA) and Heptafluorobutyric anhydride (HFBA): These reagents produce more stable derivatives compared to TFAA, though the reagents themselves are less volatile, which can sometimes complicate sample preparation. core.ac.uk
N-methyl-bis(trifluoroacetamide) (MBTFA): This reagent is effective for primary and secondary amines and produces inert, volatile by-products, simplifying the analysis. jfda-online.com
Silylation: This process replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. iu.eduresearch-solution.com The resulting TMS derivatives are more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis. iu.edu MSTFA is particularly useful for trace analysis due to the volatility of its by-products. research-solution.com
Chiral Derivatization: Since this compound is a chiral compound, distinguishing between its enantiomers is often crucial. Chiral derivatization involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral chromatographic columns. nih.govresearchgate.net
Prominent chiral derivatizing agents for amines include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent reacts with the amine to form stable diastereomeric derivatives that can be separated by high-performance liquid chromatography (HPLC) and detected by UV absorbance. nih.govoup.com
(-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Used in the enantiomeric determination of amphetamines, FLEC forms derivatives suitable for fluorescence detection, offering high sensitivity. oup.com
Chloroformate-based reagents: Chiral chloroformates, such as those combined with L-proline, have been effectively used for the liquid chromatographic separation of amphetamine-type compounds. nih.govrsc.org
The choice of derivatization reagent and method depends on the analytical objective, the sample matrix, and the instrumentation available. The resulting mass spectra of the derivatives provide crucial structural information, confirming the identity of the original compound and aiding in the elucidation of its chemical structure.
Interactive Table: Derivatization Reagents for Amine Analysis
| Reagent Type | Reagent Name | Abbreviation | Target Functional Group | Key Advantages |
|---|---|---|---|---|
| Acylating Agent | Trifluoroacetic anhydride | TFAA | Primary/Secondary Amines | Increases volatility, good for GC-MS. iu.edu |
| Acylating Agent | Pentafluoropropionic anhydride | PFPA | Primary/Secondary Amines | Forms stable derivatives. core.ac.uk |
| Acylating Agent | Heptafluorobutyric anhydride | HFBA | Primary/Secondary Amines | Forms stable derivatives. core.ac.uk |
| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary/Secondary Amines | Improves thermal stability and volatility. iu.edu |
| Chiral Agent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Primary/Secondary Amines | Forms diastereomers for enantiomeric separation via HPLC. nih.govoup.com |
| Chiral Agent | (-)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary/Secondary Amines | High sensitivity with fluorescence detection. oup.com |
Application of Analytical Methodologies in Chemical Profiling and Reference Material Generation
The powerful analytical techniques developed for the detection and characterization of this compound are fundamental to chemical profiling and the generation of certified reference materials (CRMs).
Chemical Profiling: Chemical profiling, or chemical fingerprinting, is the process of identifying and quantifying the chemical components in a sample to obtain characteristic information. nih.gov For substances like this compound, which may be encountered in forensic contexts, chemical profiling provides valuable intelligence. nih.gov By analyzing impurities, by-products, and residual starting materials, analysts can gain insights into the synthetic route used to produce the substance. nih.gov
The primary goals of chemical profiling in this context include:
Source Determination: Linking different seizures of a substance to a common manufacturing source. nih.gov
Synthesis Route Elucidation: Identifying specific impurities that are characteristic of a particular synthetic pathway. nih.govnih.gov
Identification of Adulterants: Detecting other active substances or cutting agents mixed with the primary compound. nih.gov
Techniques such as GC-MS and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for this purpose. nih.govnih.gov High-resolution mass spectrometry (HRMS) can further aid in identifying unknown impurities by providing accurate mass measurements, which can be used to determine elemental compositions. acs.org Non-targeted approaches, such as creating molecular networks from tandem mass spectrometry (MS/MS) data, can help recognize structurally related, unknown substances that might be missed by targeted methods. acs.org
Reference Material Generation: A certified reference material (CRM) is a highly characterized and homogenous material with established property values, used to calibrate analytical instruments, validate methods, and serve as a quality control standard. The generation of a CRM for this compound requires a comprehensive chemical characterization to establish its identity and purity with a high degree of certainty.
The analytical methodologies described are central to this process:
Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and HRMS are used to unequivocally confirm the chemical structure of the synthesized material.
Purity Assessment: A combination of analytical techniques is used to identify and quantify all impurities present. This includes chromatographic methods like HPLC-UV and GC-FID to determine the main component's purity and to detect organic impurities. ijrpr.com
Impurity Profiling: As described above, a detailed impurity profile is generated. This involves identifying stereochemical impurities (enantiomers), residual solvents, synthetic intermediates, and any degradation products. nih.gov
Quantification: Quantitative techniques are employed to assign a precise purity value to the reference material. This often involves using a mass balance approach, where the purity is calculated by subtracting the quantified amounts of all impurities (e.g., organic impurities, water content, residual solvents, inorganic content) from 100%.
The rigorous application of these advanced analytical methods ensures that the resulting reference material is accurate and reliable, which is essential for the validity of analytical results in forensic laboratories, clinical toxicology, and pharmaceutical analysis. core.ac.ukijrpr.com
Structure Activity Relationship Sar Investigations of 1 4 Bromophenyl N Methylpropan 1 Amine and Its Analogues
Integrated SAR Approaches Combining Synthetic Chemistry and Biological Assays
The exploration of the structure-activity relationships (SAR) of 1-(4-bromophenyl)-N-methylpropan-1-amine, a para-halogenated synthetic cathinone (B1664624), and its analogues is a multidisciplinary endeavor that synergistically combines synthetic organic chemistry with robust biological assays. This integrated approach is crucial for elucidating how specific structural modifications to the parent molecule influence its pharmacological profile, particularly its interactions with monoamine transporters.
Synthetic strategies for creating analogues of this compound generally follow established routes for the synthesis of cathinone derivatives. These methods typically involve the strategic modification of the three main components of the cathinone scaffold: the aromatic ring, the alkyl side chain, and the amino group. A common synthetic pathway begins with a Friedel-Crafts acylation of a substituted benzene (B151609), followed by α-bromination of the resulting ketone. The subsequent reaction with an appropriate amine yields the desired cathinone derivative. For instance, the synthesis of 4-bromomethcathinone (B12749380) (4-Br-MCAT) would start from 4-bromopropiophenone, which is then brominated at the alpha position and subsequently reacted with methylamine (B109427).
The biological evaluation of these synthetically derived analogues is paramount to understanding their SAR. In vitro assays are fundamental in determining the pharmacological profile of these compounds. A key study investigating the interactions of various substituted cathinones with human monoamine transporters (hDAT, hSERT, and hNET) expressed in human embryonic kidney (HEK) 293 cells provided valuable insights into the effects of the 4-bromo substitution. nih.gov In these assays, the ability of the compounds to inhibit the uptake of radiolabeled neurotransmitters (like [3H]dopamine or [3H]serotonin) is measured, providing IC50 values that indicate the potency of the compound as an inhibitor. Furthermore, release assays are conducted to determine if a compound acts as a substrate (releaser) or merely a blocker of the transporter. nih.gov
Research has shown that 4-bromomethcathinone (4-Br-MCAT) acts as a substrate at all three major monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov This indicates that it is not only able to bind to these transporters but is also translocated into the presynaptic neuron, inducing the release of neurotransmitters. This "releaser" profile is a common characteristic of many synthetic cathinones. nih.gov
The following table summarizes the in vitro activity of 4-bromomethcathinone at human monoamine transporters, as determined in studies using transfected HEK 293 cells.
| Compound | Transporter | Activity (IC50 nM) - Uptake Inhibition | Activity - Release |
| 4-Bromomethcathinone (4-Br-MCAT) | hDAT | Data not specified | Substrate |
| hNET | Data not specified | Substrate | |
| hSERT | Data not specified | Substrate |
Data derived from studies on substrate activity at monoamine transporters. nih.gov
Systematic SAR studies on other substituted methcathinone (B1676376) analogues have further elucidated the importance of the substituent at the 4-position of the phenyl ring. nih.gov These studies have shown that the steric bulk of the substituent at this position is a key determinant of the compound's selectivity for DAT versus SERT. nih.gov While smaller substituents tend to favor DAT selectivity, larger and more lipophilic groups can enhance activity at SERT. nih.gov Although a comprehensive SAR study focusing specifically on a wide range of analogues of this compound is not extensively documented in the reviewed literature, the existing data on para-halogenated and other 4-substituted cathinones provide a strong basis for predicting the effects of further structural modifications.
For example, altering the N-alkyl group from a methyl to an ethyl or a larger alkyl chain would be expected to modulate potency and selectivity at the monoamine transporters. Similarly, modifications to the α-alkyl group (the methyl group on the propane (B168953) chain) could also influence activity. The integrated approach of synthesizing novel analogues with these specific modifications and then subjecting them to a battery of in vitro biological assays is the cornerstone of modern SAR investigations in this chemical class.
Computational Chemistry and Molecular Modeling of 1 4 Bromophenyl N Methylpropan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.
Molecular Docking and Dynamics Simulations for In Vitro Receptor Interaction Predictions
These computational techniques are used to predict how a small molecule (ligand), such as 1-(4-Bromophenyl)-N-methylpropan-1-amine, might bind to a biological target, typically a protein or enzyme. semanticscholar.org
Molecular docking involves placing the ligand into the binding site of a receptor to find the best-fitting orientation and conformation. amazonaws.com This process generates a binding affinity score, which estimates the strength of the interaction. nih.govresearchgate.net Molecular dynamics simulations then model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the interaction and the specific intermolecular forces (like hydrogen bonds) involved. nih.gov These simulations are crucial for predicting a compound's potential biological activity. nih.gov
In Silico Prediction of Metabolic Pathways and Potential Biotransformation Sites
In silico tools are used to predict how a compound might be metabolized by the body. nih.gov These programs use databases of known metabolic reactions and algorithms to identify which parts of the molecule are most susceptible to modification by metabolic enzymes, such as the Cytochrome P450 family. semanticscholar.org For this compound, this analysis would highlight potential sites of oxidation, N-dealkylation, or other biotransformations, predicting the structures of its metabolites. eijppr.com
Conformational Analysis and Stereochemical Considerations using Computational Methods
Conformational analysis involves identifying all possible low-energy shapes (conformers) that a molecule can adopt by rotating its single bonds. nih.gov Since this compound has a chiral center at the first carbon of the propane (B168953) chain, it exists as two stereoisomers (enantiomers). Computational methods can be used to analyze the distinct conformations of each enantiomer and calculate their relative energies. nih.gov This is important because different stereoisomers often have different biological activities, and understanding their preferred shapes is key to explaining these differences.
Computational Tools for Virtual Screening and Lead Optimization in Derivative Design
Virtual screening uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If this compound were identified as a "hit" compound, computational tools would then be used for lead optimization. This process involves designing new derivatives by making small chemical modifications to the original structure. researchgate.net The goal is to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. The new designs are then evaluated in silico before being synthesized, streamlining the drug discovery process.
Q & A
Basic: What are the established synthetic routes for 1-(4-Bromophenyl)-N-methylpropan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, describes a [3+2] cycloaddition between trichloronitromethane (TNP) and nitrile imines (NIs), yielding 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole derivatives. Key factors include:
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
- Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Basic: How is the compound structurally characterized, and which spectroscopic/spectrometric techniques are most reliable?
Methodological Answer:
- X-ray Crystallography: The SHELX suite ( ) is widely used for refinement. Bond angles and torsion parameters (e.g., C8—C7—N1—C4 = 177.8°) confirm stereochemistry .
- NMR: ¹H and ¹³C NMR resolve methyl and bromophenyl groups. For example, the N-methyl proton appears as a singlet at δ ~2.3 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H⁺] = 248.55) .
Advanced: What are the mechanistic challenges in reconciling experimental and computational data for reactions involving this compound?
Methodological Answer:
highlights discrepancies between predicted Δ²-pyrazoline intermediates and observed pyrazole products. To address this:
- Molecular Electron Density Theory (MEDT): Computes activation energies (e.g., Cβ–N interactions dominate regioselectivity) .
- Kinetic Studies: Monitor reaction progress via HPLC to identify transient intermediates .
- Validation: Compare DFT calculations (e.g., Gaussian) with experimental crystallographic data .
Advanced: How can researchers resolve contradictions in analytical data, such as unexpected crystallographic symmetry or NMR splitting patterns?
Methodological Answer:
- Multi-Technique Validation: Pair X-ray data (e.g., SHELXL refinement) with solid-state NMR to confirm asymmetric units .
- Dynamic Effects: Variable-temperature NMR (e.g., 150–300 K) detects conformational flexibility in N-methyl groups .
- Computational Modeling: Use Mercury or Olex2 to simulate powder XRD patterns from single-crystal data .
Advanced: What pharmacological evaluation strategies are suitable for assessing this compound’s bioactivity?
Methodological Answer:
- In Vitro Assays: Cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa) at 10–100 μM doses .
- Targeted Studies: Carbonic anhydrase inhibition assays (hCA I/II) to evaluate binding affinity (IC₅₀ values) .
- SAR Analysis: Modify the bromophenyl or N-methyl group to correlate structure with activity .
Advanced: How can computational models predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the bromophenyl ring .
- Solvent Modeling: Use COSMO-RS to simulate solvation effects in polar vs. nonpolar media .
- Docking Studies: AutoDock Vina predicts interactions with biological targets (e.g., enzyme active sites) .
Advanced: What crystallographic refinement protocols minimize errors in determining the compound’s lattice parameters?
Methodological Answer:
Advanced: How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
